![molecular formula C24H17BrN2O2 B6079814 N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of matrix metalloproteinase inhibitors (MMPIs). It was first synthesized in 1988 by British scientists at the Wellcome Research Laboratories.
Mechanism of Action
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from cleaving its substrate. MMPs require a zinc ion at their active site to function, and N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide chelates this zinc ion, thereby preventing MMP activity.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to inhibit the growth and invasion of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In addition, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it is a potent and selective inhibitor of MMPs. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide is that it can inhibit other zinc-dependent enzymes besides MMPs, which can lead to off-target effects. In addition, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Future Directions
1. Development of more potent and selective MMP inhibitors with improved pharmacokinetic properties.
2. Combination therapy with N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide and other anti-cancer agents to enhance efficacy.
3. Investigation of the role of MMPs in other diseases, such as cardiovascular disease and neurodegenerative diseases.
4. Development of MMP-targeted imaging agents for non-invasive diagnosis and monitoring of cancer.
5. Investigation of the role of MMPs in the tumor microenvironment and the development of therapies that target the tumor microenvironment.
Synthesis Methods
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can be synthesized by reacting 4-bromobenzoic acid with 4-aminobenzamide to form 4-[(4-bromobenzoyl)amino]benzamide. This intermediate is then reacted with 1-naphthylamine to form the final product, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide.
Scientific Research Applications
N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MMPs are involved in the degradation of the extracellular matrix, which allows cancer cells to migrate and invade neighboring tissues. By inhibiting MMP activity, N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide can potentially prevent tumor growth and metastasis.
properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c25-18-10-8-17(9-11-18)23(28)26-19-12-14-20(15-13-19)27-24(29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIMRYSIDONZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

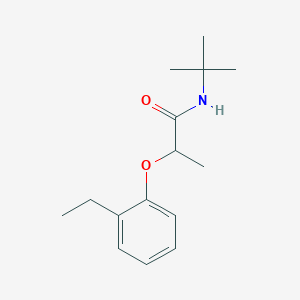
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)
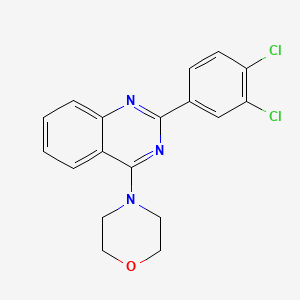
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
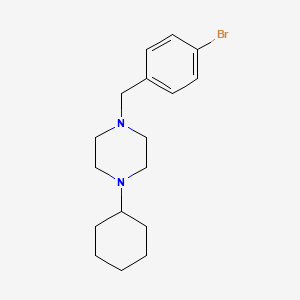
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
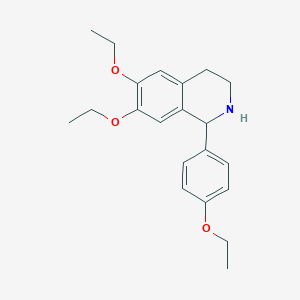
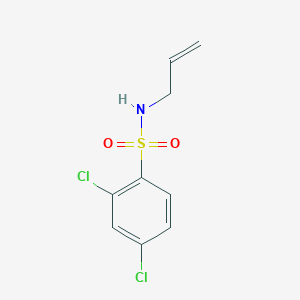
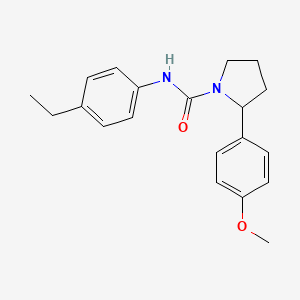
![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)